molecular formula C21H22N4O5S2 B2658467 Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-06-3

Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2658467
CAS No.: 361174-06-3
M. Wt: 474.55
InChI Key: RHJYBYJQABKPKJ-UHFFFAOYSA-N
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Description

Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that features a benzo[d]thiazole moiety, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Carbamoylation: The benzo[d]thiazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.

    Sulfonylation: The phenyl ring is sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Piperazine Coupling: The sulfonylated intermediate is coupled with piperazine-1-carboxylate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d]thiazole moiety can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbamoyl group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized benzo[d]thiazole derivatives.

    Reduction: Reduced carbamoyl derivatives.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those enzymes that play a role in metabolic pathways.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting neurological disorders and inflammatory diseases.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, thereby disrupting the metabolic pathways in which these enzymes are involved. The benzo[d]thiazole moiety is particularly important for the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of piperazine.

    Methyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the piperazine ring, in particular, enhances its potential as a pharmaceutical agent by improving its solubility and bioavailability.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various fields of chemistry and biology.

Properties

IUPAC Name

ethyl 4-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c1-2-30-21(27)24-11-13-25(14-12-24)32(28,29)16-9-7-15(8-10-16)19(26)23-20-22-17-5-3-4-6-18(17)31-20/h3-10H,2,11-14H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJYBYJQABKPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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